Tyrphostin 51

Description

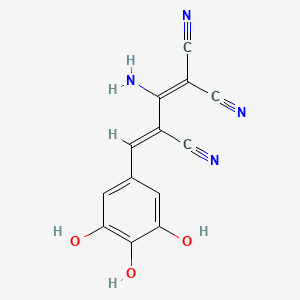

Tyrphostin A51 is a kind of Protein tyrosine kinase inhibitor involved in cell proliferation and differentiation. (NCI)

Structure

3D Structure

Properties

IUPAC Name |

(3Z)-2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNOYWVMHPMBEL-UNXLUWIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C(\C#N)/C(=C(C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017104 | |

| Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122520-90-5, 126433-07-6 | |

| Record name | AG 183 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin A 51 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126433076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3Z)-2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tyrphostin 51: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 51, a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors, serves as a valuable tool in dissecting cellular signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its core inhibitory activities, the signaling cascades it modulates, and detailed experimental protocols for its characterization.

Primarily recognized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), this compound competitively binds to the ATP-binding site within the kinase domain. This action prevents receptor autophosphorylation, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. Emerging evidence, largely from studies of structurally related tyrphostins, suggests that this compound may also exert inhibitory effects on the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, indicating a broader spectrum of activity.

Core Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

This compound's principal mechanism of action is the competitive inhibition of ATP binding to the catalytic domain of receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR). By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and its substrates, thereby blocking the initiation of downstream signaling cascades.

Quantitative Data on Inhibitory Potency

Precise and comprehensive IC50 values for this compound against a wide range of kinases are not extensively documented in publicly available literature. However, a reported IC50 value for its inhibitory effect on EGFR is available. For a broader context of the potency of the tyrphostin class of inhibitors, the following table includes IC50 values for this compound and other relevant tyrphostins against key tyrosine kinases. It is important to note that these values can vary depending on the experimental conditions, such as the use of cell-free kinase assays versus cell-based proliferation assays.

| Compound | Target Kinase | Assay Type | IC50 Value |

| This compound | EGFR | Not Specified | 0.8 mM[1] |

| Tyrphostin AG1478 | EGFR | Kinase Assay | 3 nM[2][3] |

| Tyrphostin AG490 | JAK2 | Kinase Assay | ~10 µM[4][5] |

| JAK3 | Kinase Assay | ~20-25 µM[5] | |

| EGFR | Kinase Assay | 0.1 - 2 µM[5][6] | |

| ErbB2 | Kinase Assay | 13.5 µM[4][5] |

Modulation of Key Signaling Pathways

This compound's inhibition of EGFR and potentially other tyrosine kinases leads to the downstream modulation of critical signaling pathways involved in cell growth, proliferation, and survival.

EGFR/MAPK Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a primary target of this compound. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins like Grb2 and Shc. This initiates a signaling cascade that activates the Ras-Raf-MEK-ERK (MAPK) pathway, ultimately leading to the transcription of genes involved in cell proliferation and survival. This compound, by inhibiting EGFR autophosphorylation, effectively blocks this entire downstream cascade.[7]

JAK/STAT Signaling Pathway

While direct evidence for this compound's inhibition of the JAK/STAT pathway is limited, studies on the closely related compound, Tyrphostin AG490, strongly suggest this as a secondary mechanism of action.[8][9] The JAK/STAT pathway is initiated by cytokine binding to their receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and act as transcription factors for genes involved in inflammation, immunity, and cell growth. This compound may inhibit JAK2, thereby preventing the phosphorylation and activation of STAT3.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound.

In Vitro EGFR Kinase Assay (Luminescence-based)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase.

-

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP (at a concentration near the Km for EGFR)

-

This compound stock solution (in DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a white, opaque assay plate, add 1 µL of each this compound dilution. Include DMSO-only controls.

-

Add the recombinant EGFR kinase to each well (except for a "no enzyme" background control) and incubate for 15-30 minutes at room temperature.

-

Prepare a solution containing the peptide substrate and ATP in the kinase buffer.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and measure kinase activity by adding the ATP detection reagent according to the manufacturer's instructions and reading the luminescence.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration to determine the IC50 value.

-

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins like ERK in cells treated with this compound.

-

Materials:

-

Cell line of interest (e.g., A431, which overexpresses EGFR)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

EGF (for stimulation)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, run the gel, and transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. The membrane can be stripped and re-probed with an antibody for the total protein as a loading control.

-

Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT/MTS Reagent Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT assay): If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value for cell growth inhibition.

-

Conclusion

This compound is a potent inhibitor of the EGFR tyrosine kinase, effectively abrogating downstream signaling through the MAPK pathway, leading to reduced cell proliferation and the induction of apoptosis. While its effects on other kinase pathways, such as the JAK/STAT pathway, are less characterized, evidence from related compounds suggests a broader inhibitory profile. The experimental protocols provided in this guide offer robust methods for characterizing the biological effects of this compound on these critical cellular cascades, making it a valuable tool for researchers in the fields of cell biology and drug discovery. Further investigation is warranted to fully elucidate its complete target profile and to establish a comprehensive set of quantitative inhibitory data.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]

- 4. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Epidermal growth factor receptor inhibition by this compound induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JAK2 tyrosine kinase inhibitor tyrphostin AG490 downregulates the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription (STAT) pathways and induces apoptosis in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tyrphostin AG490 - LKT Labs [lktlabs.com]

Tyrphostin 51 (AG-1478): A Technical Guide to its Efficacy and Mechanism as an EGFR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin 51, also known as AG-1478, is a potent and highly selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family, it functions as an ATP-competitive inhibitor, directly targeting the intracellular kinase domain of EGFR to block its enzymatic activity.[1][2][3] This action prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades critical for cell proliferation, survival, and differentiation, such as the MAPK/ERK and PI3K/Akt pathways.[4][5] Dysregulation of EGFR signaling is a well-established driver in numerous cancers, making it a critical therapeutic target.[1][6] This guide provides an in-depth overview of this compound, presenting its inhibitory profile, detailed experimental protocols for its characterization, and visual diagrams of its mechanism of action and relevant biological pathways.

Mechanism of Action: Inhibition of the EGFR Signaling Cascade

The Epidermal Growth Factor Receptor is a transmembrane protein that, upon binding to ligands like Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), undergoes dimerization.[7][8] This conformational change activates its intrinsic intracellular protein tyrosine kinase, leading to the autophosphorylation of specific tyrosine residues on its C-terminal tail.[6][7] These phosphorylated sites act as docking platforms for various adaptor and signaling proteins, including Grb2/SOS and PI3K, which in turn activate major downstream pathways.[6][9]

Key downstream pathways include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates gene expression related to cell proliferation and differentiation.[6][8]

-

PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, motility, and apoptosis resistance.[6][8]

-

PLCγ Pathway: Influences calcium signaling and cytoskeletal rearrangements.[6]

-

STAT Pathway: Mediates responses related to inflammation, immune function, and proliferation.[6][7]

This compound exerts its inhibitory effect by binding reversibly to the ATP-binding pocket within the EGFR kinase domain. This direct competition with ATP prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues, thereby halting the autophosphorylation process and blocking all subsequent downstream signaling events.[1][6]

Caption: EGFR signaling pathway and the point of inhibition by this compound (AG-1478).

Quantitative Inhibitory Profile

The potency and selectivity of this compound have been characterized in both cell-free biochemical assays and cell-based models. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high affinity for EGFR with significantly lower activity against other related kinases, highlighting its specificity.

| Assay Type | Target / Cell Line | IC₅₀ Value | Reference |

| Cell-Free Kinase Assay | EGFR Tyrosine Kinase | 3 nM | [2][3][10] |

| HER2-Neu (ErbB2) | >100 µM | [3] | |

| PDGFR | >100 µM | [3] | |

| Cell-Based Proliferation | U87MG (ΔEGFR mutant) | 8.7 µM | [3] |

| U87MG (wild-type EGFR) | 34.6 µM | [3] | |

| Cell-Based Mitogenesis | BaF/ERX cells (EGF-induced) | 0.07 µM | [3] |

| LIM1215 cells (EGF-induced) | 0.2 µM | [3] |

Detailed Experimental Protocols

Reproducible evaluation of EGFR inhibitors requires standardized methodologies. The following protocols outline common in vitro assays used to characterize compounds like this compound.

In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay directly measures the enzymatic activity of purified EGFR and its inhibition by a test compound. It quantifies the amount of ADP produced during the kinase reaction.[1][11][12]

Objective: To determine the in vitro IC₅₀ of this compound against purified recombinant EGFR.

Materials:

-

Purified recombinant EGFR enzyme

-

Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[12]

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[1]

-

ATP solution

-

This compound (stock solution in 100% DMSO)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the diluted this compound or vehicle control (DMSO for 100% activity, buffer for background).

-

Enzyme Addition: Add 2 µL of diluted EGFR enzyme to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a master mix containing the peptide substrate and ATP.

-

Kinase Reaction Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.[1][11]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[12]

-

ADP-to-ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30 minutes.[12]

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the ADP produced and thus to the kinase activity.

-

Data Analysis: Subtract the background luminescence (no enzyme control). Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]

Caption: Experimental workflow for an in vitro luminescent kinase assay.

Cell-Based Proliferation Assay (MTS Assay)

This assay assesses the effect of an inhibitor on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][5]

Objective: To determine the IC₅₀ of this compound on the proliferation of an EGFR-dependent cancer cell line (e.g., A431).

Materials:

-

EGFR-dependent cancer cell line (e.g., A431)

-

Complete culture medium

-

This compound

-

96-well clear-bottom plates

-

MTS reagent

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound or a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1][3]

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells and determine the IC₅₀ value using a dose-response curve.

Western Blot Analysis of EGFR Phosphorylation

This technique is used to directly visualize the inhibition of EGFR autophosphorylation in cells following treatment with an inhibitor.[1][13]

Objective: To confirm that this compound inhibits EGF-stimulated EGFR phosphorylation in a cellular context.

Materials:

-

A431 cells (or other EGFR-overexpressing cell line)

-

Culture medium, PBS, serum-free medium

-

This compound

-

Epidermal Growth Factor (EGF)

-

Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-EGFR (e.g., p-Tyr1068) and anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Culture: Grow A431 cells to 80-90% confluency.

-

Serum Starvation: To reduce basal EGFR activity, incubate cells in serum-free medium for 18-24 hours.[13]

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (and a DMSO control) for 1-2 hours.

-

EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.[13]

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., via BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., 5% BSA in TBST) for 1 hour.

-

Incubate with the primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

-

Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EGFR or a housekeeping protein like actin.[1]

Caption: Mechanism of ATP-competitive inhibition by this compound.

Conclusion

This compound (AG-1478) is a foundational research tool for investigating EGFR-dependent signaling pathways. Its high potency and selectivity make it an excellent positive control and reference compound in drug discovery programs targeting EGFR.[3][10] The data and protocols presented in this guide offer a comprehensive framework for its application in both biochemical and cell-based experimental settings. While primarily a preclinical tool, studies using AG-1478 have provided valuable insights into the biological consequences of EGFR inhibition, including its anti-proliferative effects and potential toxicities.[4][14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. bosterbio.com [bosterbio.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agscientific.com [agscientific.com]

- 11. benchchem.com [benchchem.com]

- 12. promega.com [promega.com]

- 13. benchchem.com [benchchem.com]

- 14. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Targeted Cancer Therapy: A Technical Guide to the Discovery and Development of Tyrphostins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of tyrphostins, a pioneering class of protein tyrosine kinase inhibitors. We will delve into the quantitative data of their inhibitory activities, detailed experimental protocols for their evaluation, and visual representations of their interactions with key cellular signaling pathways.

Introduction: The Dawn of Signal Transduction Therapy

The discovery of protein tyrosine kinases (PTKs) and their role in cellular signaling pathways revolutionized our understanding of cell growth, differentiation, and proliferation. The realization that aberrant PTK activity is a hallmark of many cancers spurred the search for targeted therapies that could selectively inhibit these enzymes. It was in this scientific milieu that the concept of "tyrosine phosphorylation inhibitors," or "tyrphostins," was born.

Spearheaded by the work of Alexander Levitzki and his colleagues in the late 1980s, tyrphostins were the first systematically designed small molecules to specifically target and inhibit the activity of protein tyrosine kinases.[1] This marked a paradigm shift from the broad-spectrum cytotoxic agents traditionally used in cancer chemotherapy to a more rational, target-oriented approach. The foundational work on tyrphostins laid the groundwork for the development of highly successful targeted cancer therapies, including the renowned Bcr-Abl inhibitor, Gleevec (imatinib).[2]

Tyrphostins are primarily synthetic, low-molecular-weight compounds, many of which are derivatives of benzylidenemalononitrile (B1330407).[3] Their mechanism of action typically involves competitive inhibition at either the substrate-binding site or the ATP-binding site of the kinase domain.[4][5] This guide will provide a comprehensive overview of the scientific journey of tyrphostins, from their conceptualization to their application as powerful research tools and precursors to modern anticancer drugs.

Quantitative Inhibitory Activity of Selected Tyrphostins

The efficacy of a tyrphostin is quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki), which represent the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize the inhibitory activities of several well-characterized tyrphostins against a panel of key protein tyrosine kinases implicated in cancer and other proliferative diseases.

Table 1: Inhibitory Activity (IC50/Ki) of Tyrphostins against Receptor Tyrosine Kinases

| Tyrphostin | Target Kinase | IC50 / Ki (µM) | Reference(s) |

| AG 1478 | EGFR | 0.003 | [5][6] |

| AG 1478 | ErbB2 | >100 | [5] |

| AG 1478 | PDGFR | >100 | [5] |

| AG 490 | EGFR | 0.1 | [1] |

| AG 490 | ErbB2 | 13.5 | [1] |

| Tyrphostin A23 (AG 18) | EGFR | 35 (IC50), 11 (Ki) | |

| Tyrphostin AG 1296 | PDGFRα | 0.3-0.5 | |

| Tyrphostin AG 1296 | PDGFRβ | 0.8 | |

| Tyrphostin B42 | EGFR | 1 | |

| Tyrphostin B42 | PDGFR | 50 |

Table 2: Inhibitory Activity (IC50) of Tyrphostins against Non-Receptor Tyrosine Kinases

| Tyrphostin | Target Kinase | IC50 (µM) | Reference(s) |

| AG 490 | JAK2 | ~10 | [1] |

| AG 490 | JAK3 | 20 | [3] |

| Tyrphostin A23 derivative (P3) | Src | 6 (Ki) | [7] |

| Tyrphostin A23 derivative (P3) | Csk | 35 (Ki) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments central to the discovery and characterization of tyrphostins.

Synthesis of Benzylidenemalononitrile Tyrphostins via Knoevenagel Condensation

The core scaffold of many tyrphostins is synthesized through a Knoevenagel condensation reaction. This involves the base-catalyzed reaction between an aromatic aldehyde and an active methylene (B1212753) compound, such as malononitrile (B47326).

Materials:

-

Substituted benzaldehyde (B42025) (1.0 eq)

-

Malononitrile (1.0 eq)

-

Basic catalyst (e.g., piperidine (B6355638), 0.1 eq)

-

Solvent (e.g., ethanol (B145695) or isopropanol)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolve the substituted benzaldehyde (1.0 eq) and malononitrile (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of a basic catalyst, such as piperidine (0.1 eq), to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 1-4 hours), allow the mixture to cool to room temperature.

-

The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure tyrphostin.

-

Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

In Vitro Protein Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a tyrphostin to inhibit the phosphorylation of a substrate by a specific protein tyrosine kinase.

Materials:

-

Purified recombinant protein tyrosine kinase

-

Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)

-

Tyrphostin compound dissolved in DMSO

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphocellulose paper or membrane

-

Wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation counter and scintillation fluid

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, the protein tyrosine kinase, and the substrate in a microplate well.

-

Add the tyrphostin compound at various concentrations to the wells. Include a control well with DMSO (vehicle) for 100% kinase activity and a blank well without the enzyme.

-

Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound [γ-³²P]ATP.

-

Place the washed paper in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each tyrphostin concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of tyrphostins on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Tyrphostin compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the tyrphostin compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

-

Following the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the tyrphostin concentration.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by tyrphostins and the general workflow for their discovery and development.

Signaling Pathways

Caption: The EGFR signaling pathway and the inhibitory action of tyrphostins.

Caption: The PDGFR signaling pathway and the inhibitory action of tyrphostins.

Caption: The JAK-STAT signaling pathway and the inhibitory action of tyrphostins.

Experimental and Logical Workflows

Caption: General workflow for the discovery and development of tyrphostins.

Caption: Structure-Activity Relationships (SAR) of tyrphostins.

Conclusion and Future Perspectives

The discovery and development of tyrphostins represent a landmark achievement in the history of cancer therapy. They were instrumental in validating the concept of targeting specific signaling molecules and paved the way for the era of personalized medicine. While many of the early tyrphostins did not progress to clinical use due to limitations in specificity and bioavailability, the fundamental principles established through their study continue to guide modern drug discovery efforts.

The legacy of tyrphostins is evident in the ever-expanding arsenal (B13267) of protein kinase inhibitors that have transformed the treatment landscape for numerous cancers. The ongoing research in this field focuses on developing next-generation inhibitors with improved selectivity, the ability to overcome drug resistance, and novel mechanisms of action. The foundational knowledge gleaned from the study of tyrphostins will undoubtedly continue to be a cornerstone of these future endeavors, driving the development of more effective and less toxic therapies for a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Tyrphostins. 3. Structure-activity relationship studies of alpha-substituted benzylidenemalononitrile 5-S-aryltyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Tyrphostin 51: A Technical Guide to its Biochemical and Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 51, also known as AG-126, is a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors.[1] These small molecules are designed to compete with ATP for the binding site on the intracellular catalytic domain of receptor tyrosine kinases, thereby inhibiting their autophosphorylation and downstream signaling.[2] this compound has been widely studied for its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation, differentiation, and survival.[2][3] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a significant target for therapeutic intervention.[2] This technical guide provides an in-depth overview of the biochemical and physiological effects of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Mechanism of Action

This compound primarily functions as a competitive inhibitor of the ATP binding site within the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[2] By blocking the autophosphorylation of EGFR, this compound prevents the recruitment and activation of downstream signaling proteins. This leads to the inhibition of key signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.[3] The inhibition of these pathways ultimately results in cell cycle arrest and the induction of apoptosis.[3]

Quantitative Data: Inhibitory Potency of this compound and Related Compounds

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound and other relevant tyrphostins against various targets and in different cell lines. It is important to note that these values can vary depending on the experimental conditions, such as the assay type and cell line used.[2]

Table 1: In Vitro Kinase Inhibition

| Tyrphostin | Target Kinase | Assay Type | IC50 Value |

| This compound (AG-126) | EGFR | Kinase Assay | 800 nM[2] |

| AG1478 | EGFR | Kinase Assay | 3 nM[2] |

| AG494 | EGFR | Kinase Assay | - |

| AG555 | EGFR | Kinase Assay | 0.7 µM[2] |

| AG556 | EGFR | Kinase Assay | 5 µM[2] |

Table 2: Cell-Based Proliferation Inhibition

| Tyrphostin | Cell Line | Cancer Type | IC50 Value |

| AG1478 | NCI-H2170 | Non-Small Cell Lung Cancer | 1 µM[2] |

| AG1478 | A549 | Lung Cancer | 5.2 µM[2] |

| AG1478 | DU145 | Prostate Cancer | 4.8 µM[2] |

| This compound (AG-126) | Various | - | Varies |

| RG14620 | RT4, J82, T24 | Bladder Cancer | 3 - 16 µM[2] |

| RG14620 | A-198, Caki-1, Caki-2 | Renal Cancer | 3 - 16 µM[2] |

Signaling Pathways Affected by this compound

EGFR-MAPK Signaling Pathway

This compound's primary mechanism of action involves the inhibition of the EGFR-MAPK signaling pathway. The following diagram illustrates this pathway and the point of inhibition by this compound.

Apoptosis Induction Pathway

By inhibiting survival signals from the EGFR pathway, this compound can induce apoptosis, or programmed cell death. A key executioner in this process is Caspase-3.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro EGFR Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on EGFR kinase activity.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

In a 384-well plate, add 1 µl of the this compound dilutions or vehicle control (DMSO).[2]

-

Add 2 µl of the diluted EGFR enzyme to each well.[2]

-

Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture to each well.[2]

-

Incubate the plate at room temperature for 60 minutes.[2]

-

Stop the reaction by adding 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.[2]

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[2]

-

-

Data Analysis:

-

Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.

-

Calculate the percentage of inhibition for each concentration of this compound and plot the results to determine the IC50 value.[2]

-

Cell Proliferation (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4]

Workflow Diagram:

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

-

Incubation and Assay:

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

-

Incubate for 2-4 hours at 37°C, protected from light, until a purple formazan product is visible.

-

Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[5]

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

-

Western Blot Analysis of MAPK (ERK1/2) Phosphorylation

This technique is used to detect the phosphorylation status of ERK1/2, a key downstream effector of the EGFR-MAPK pathway, in cells treated with this compound.[2]

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time.

-

Optionally, stimulate with EGF to induce EGFR signaling.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay or a similar method.

-

-

SDS-PAGE and Western Blotting:

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[2]

-

Transfer the proteins to a PVDF membrane.[2]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[2]

-

Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[2]

-

Quantify the band intensities to determine the relative levels of ERK1/2 phosphorylation. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like actin or GAPDH.[2]

-

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with this compound.

Workflow Diagram:

Methodology:

-

Cell Treatment and Lysis:

-

Induce apoptosis in cells by treating with this compound for the desired time.[6]

-

Pellet the cells and resuspend in a chilled cell lysis buffer.[6]

-

Incubate on ice for 10 minutes and then centrifuge to collect the supernatant (cytosolic extract).[6]

-

Determine the protein concentration of the lysate.[6]

-

-

Caspase-3 Assay:

-

Data Analysis:

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity.

-

Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.[6]

-

Conclusion

This compound is a potent inhibitor of the EGFR tyrosine kinase, exerting its effects by blocking downstream signaling pathways critical for cell proliferation and survival. Its ability to induce apoptosis makes it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the biochemical and physiological effects of this compound.

References

- 1. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Epidermal growth factor receptor inhibition by this compound induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. mpbio.com [mpbio.com]

Tyrphostin 51: A Technical Guide to its Role in Inhibiting the MAPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin 51 is a well-characterized member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its role in the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. By competitively targeting the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), this compound effectively abrogates downstream signaling cascades, leading to the modulation of cellular processes such as proliferation and apoptosis. This document details the molecular interactions, presents quantitative inhibitory data, provides comprehensive experimental protocols for assessing its activity, and includes visual diagrams of the signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of EGFR and Downstream MAPK Signaling

The primary molecular target of this compound is the Epidermal Growth Factor Receptor (EGFR), a transmembrane receptor tyrosine kinase. Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn activate downstream intracellular signaling pathways, most notably the MAPK/ERK pathway.

This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain. By occupying the ATP-binding pocket, it prevents the transfer of phosphate (B84403) groups to the tyrosine residues, thereby inhibiting EGFR autophosphorylation and subsequent activation of the MAPK cascade. The inhibition of EGFR by this compound has been shown to reduce MAPK activity and block the phosphorylation and nuclear translocation of activated MAPK.[1][2] This ultimately leads to the induction of apoptosis in certain cell types, such as human luteinized granulosa cells.[1][2]

Figure 1: this compound's inhibition of the EGFR-mediated MAPK signaling pathway.

Quantitative Data: Inhibitory Potency

| Compound | Target | Assay Type | IC50 Value | Reference |

| This compound | EGFR | Cellular | 0.8 mM* | [1] |

| Tyrphostin AG1478 | EGFR | Biochemical | ~3 nM | [3] |

| Tyrphostin 23 (A23) | EGFR | Biochemical | 35 µM | [4] |

| Tyrphostin 9 (RG-50872) | EGFR | Biochemical | 460 µM | [5] |

| Tyrphostin 9 (RG-50872) | PDGFR | Biochemical | 0.5 µM | [5] |

*Note: This reported IC50 value for this compound is unusually high for a specific inhibitor and should be interpreted with caution. Further validation is recommended.

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.

Materials:

-

Purified recombinant EGFR enzyme

-

EGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Compound Dilution: Prepare serial dilutions of this compound in EGFR Kinase Buffer.

-

Assay Plate Setup: In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).

-

Enzyme Addition: Add 2 µl of diluted EGFR enzyme to each well.

-

Reaction Initiation: Add 2 µl of a substrate/ATP mixture to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

IC50 Calculation: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of ERK Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the MAPK pathway by measuring the phosphorylation status of ERK1/2 in whole cells.

Materials:

-

Cell line of interest (e.g., A431)

-

This compound (stock solution in DMSO)

-

Epidermal Growth Factor (EGF)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Protein electrophoresis and blotting equipment

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for several hours to reduce basal signaling. Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified time (e.g., 1-2 hours). Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR pathway activation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and block non-specific binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Figure 2: Experimental workflow for Western blot analysis of ERK phosphorylation.

Conclusion

This compound serves as a valuable tool for investigating EGFR-mediated signaling and its downstream consequences on the MAPK pathway. Its mechanism of action, centered on the competitive inhibition of ATP binding to the EGFR kinase domain, provides a clear rationale for its observed biological effects, including the reduction of MAPK activity and the induction of apoptosis. The experimental protocols detailed in this guide offer robust methods for characterizing the inhibitory activity of this compound and other related compounds, facilitating further research into their therapeutic potential. While the precise quantitative inhibitory constants for this compound require further clarification, the existing data firmly establishes its role as an inhibitor of the MAPK signaling cascade.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Epidermal growth factor receptor inhibition by this compound induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleck.co.jp [selleck.co.jp]

The Structure-Activity Relationship of Benzylidenemalononitrile Tyrphostins: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Prominent Class of Tyrosine Kinase Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of benzylidenemalononitrile (B1330407) tyrphostins, a significant class of synthetic tyrosine kinase inhibitors (TKIs). This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and signal transduction. Herein, we delve into the critical structural features governing the inhibitory potency and selectivity of these compounds against key oncogenic tyrosine kinases, present quantitative inhibitory data, detail relevant experimental methodologies, and visualize the intricate signaling pathways affected.

Introduction to Benzylidenemalononitrile Tyrphostins

Benzylidenemalononitrile (BMN) tyrphostins are a family of small-molecule inhibitors of protein tyrosine kinases (PTKs). These enzymes play a crucial role in cellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The BMN core structure, derived from the Knoevenagel condensation of a substituted benzaldehyde (B42025) with malononitrile (B47326), serves as a versatile scaffold for the development of potent and selective TKIs.

The mechanism of action for many BMN tyrphostins involves competitive inhibition at the ATP-binding site of the kinase domain, although some have been shown to compete with the substrate. Their ability to discriminate between different tyrosine kinases, despite the highly conserved nature of the ATP-binding pocket, underscores the subtle yet critical role of various structural modifications. This guide will primarily focus on the SAR of BMN tyrphostins targeting the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2/neu), two receptor tyrosine kinases frequently implicated in cancer.

Core Structure and Key Chemical Features

The fundamental structure of a benzylidenemalononitrile tyrphostin consists of a phenyl ring connected to a malononitrile group via a double bond. The SAR of this class of compounds is intricately linked to the nature and position of substituents on the phenyl ring.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency and selectivity of benzylidenemalononitrile tyrphostins are dictated by the electronic and steric properties of the substituents on the benzylidene ring.

Substituents on the Phenyl Ring

The nature and position of functional groups on the phenyl ring are paramount in determining the inhibitory activity.

-

Hydroxyl Groups: The presence of hydroxyl groups, particularly at the 3- and 4-positions (a catechol moiety), is a recurring feature in potent BMN tyrphostins. This is exemplified by Tyrphostin A23 (AG 18), which possesses a 3,4-dihydroxy substitution and demonstrates inhibitory activity against EGFR. The hydroxyl groups are thought to mimic the phenolic side chain of tyrosine, the natural substrate of these kinases, and can act as hydrogen bond donors and acceptors, facilitating interaction with the enzyme's active site.

-

Electron-Withdrawing and Donating Groups: The electronic properties of the substituents significantly influence activity. Electron-withdrawing groups such as nitro (NO2), cyano (CN), and halogens can modulate the electronic distribution of the molecule and impact its binding affinity. Conversely, electron-donating groups like methoxy (B1213986) (OCH3) and amino (NH2) groups also play a role in fine-tuning the inhibitory potential.

-

Steric Hindrance: The size and position of substituents can introduce steric hindrance, which can either be detrimental or beneficial for selectivity. Bulky groups, such as tert-butyl, can influence the orientation of the inhibitor within the binding pocket. For instance, in AG17, the 3,5-di-tert-butyl-4-hydroxybenzylidene substitution pattern contributes to its biological activity.

Modifications to the Malononitrile Moiety

While the benzylidene portion has been more extensively studied, modifications to the malononitrile group can also impact activity. The two cyano groups are strong electron-withdrawing groups and are crucial for the overall electronic character of the molecule.

Dimerization

Dimeric BMN tyrphostins, where two BMN units are connected by a linker, have been synthesized and shown to be potent inhibitors of EGFR. This approach is based on the understanding that EGFR functions as a dimer upon activation.

Quantitative Inhibitory Data

The inhibitory potency of benzylidenemalononitrile tyrphostins is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values for a selection of BMN tyrphostins against various tyrosine kinases.

Table 1: Inhibitory Activity (IC50) of Benzylidenemalononitrile Tyrphostins against EGFR and HER2

| Compound | Substituents on Phenyl Ring | Target Kinase | IC50 (µM) | Reference |

| Tyrphostin A23 (AG 18) | 3,4-dihydroxy | EGFR | 35 | |

| Tyrphostin AG 825 | Not specified in abstract | HER2 | Not specified in abstract | |

| Tyrphostin AG 879 | Not specified in abstract | HER2 | 1 | |

| AG 17 | 3,5-di-tert-butyl-4-hydroxy | Tumor Cell Growth | 0.7 - 4.0 | |

| Dimeric Tyrphostins | Various linkers | EGFR | 0.4 - 2.2 |

Table 2: Inhibitory Activity (IC50) of Tyrphostins against other Tyrosine Kinases

| Compound | Target Kinase | IC50 (µM) | Reference |

| AG-1851 | PDGFRβ | 5 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of benzylidenemalononitrile tyrphostins.

Synthesis of Benzylidenemalononitrile Tyrphostins via Knoevenagel Condensation

The Knoevenagel condensation is the primary method for synthesizing the benzylidenemalononitrile scaffold.

General Procedure:

-

Reactants: An appropriately substituted benzaldehyde (1 equivalent) and malononitrile (1-1.2 equivalents) are used as the starting materials.

-

Catalyst: A weak base, such as piperidine, ammonium (B1175870) acetate (B1210297), or β-alanine, is typically used as a catalyst.

-

Solvent: The reaction can be carried out in various solvents, including ethanol, water, or under solvent-free conditions. Microwave irradiation has also been employed to accelerate the reaction.

-

Reaction Conditions: The mixture is typically stirred at room temperature or heated for a period ranging from a few minutes to several hours.

-

Work-up and Purification: The product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Example Protocol (Microwave-assisted):

-

Mix the aromatic aldehyde (1.222 mmol) and malononitrile (1.222 mmol) in a porcelain dish.

-

Add 10 mg of ammonium acetate.

-

Irradiate in a microwave oven at 320 W for 20–50 seconds.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Recrystallize the crude solid from ethyl acetate and n-hexane to obtain the pure product.

In Vitro Tyrosine Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific tyrosine kinase.

General Procedure:

-

Enzyme and Substrate: A recombinant tyrosine kinase (e.g., EGFR, HER2) and a suitable substrate (e.g., a synthetic peptide, poly(Glu, Tyr)) are used.

-

Inhibitor: The benzylidenemalononitrile tyrphostin is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled with ³²P or ³³P).

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period.

-

Termination and Detection: The reaction is stopped, and the extent of substrate phosphorylation is quantified. For radiolabeled assays, this can be done by spotting the reaction mixture onto filter paper, washing away unincorporated ATP, and measuring the radioactivity. Non-radioactive methods often employ ELISA-based formats with phosphorylation-specific antibodies.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50) is calculated from the dose-response curve.

Cell-Based Assays

5.3.1. Cell Proliferation/Viability Assay (MTT/XTT Assay)

This assay determines the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.

General Procedure:

-

Cell Seeding: Cancer cells (e.g., A431, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the benzylidenemalononitrile tyrphostin for a specified duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to each well. Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan (B1609692) product.

-

Solubilization (for MTT): A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

5.3.2. Western Blotting for Protein Phosphorylation

This technique is used to assess the phosphorylation status of specific proteins within a signaling pathway in response to inhibitor treatment.

General Procedure:

-

Cell Treatment: Cells are treated with the BMN tyrphostin for a defined period.

-

Cell Lysis: The cells are lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration in each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR). A separate blot is often probed with an antibody against the total protein as a loading control.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways and Visualization

Benzylidenemalononitrile tyrphostins primarily exert their effects by inhibiting receptor tyrosine kinases like EGFR and HER2, thereby blocking downstream signaling cascades that promote cancer cell proliferation and survival.

EGFR and HER2 Signaling Pathways

Upon ligand binding (for EGFR) or heterodimerization, EGFR and HER2 undergo autophosphorylation on specific tyrosine residues in their cytoplasmic domains. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of intracellular signaling events. Key downstream pathways include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are central to cell proliferation, survival, and angiogenesis.

Caption: EGFR and HER2 signaling pathways and the inhibitory action of BMN tyrphostins.

Experimental Workflow for Evaluating Tyrphostin Activity

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel benzylidenemalononitrile tyrphostin.

Caption: A typical experimental workflow for the evaluation of BMN tyrphostins.

Conclusion

Benzylidenemalononitrile tyrphostins represent a well-established and versatile class of tyrosine kinase inhibitors. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of new analogs with improved potency and selectivity. The presence of hydroxyl groups on the phenyl ring is a key determinant of activity, and further modifications to this scaffold, including dimerization, offer promising avenues for the development of next-generation TKIs. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy. Continued exploration of the SAR of BMN tyrphostins will undoubtedly contribute to the discovery of novel and effective treatments for a range of malignancies.

The Dawn of Targeted Therapy: An In-depth Technical Guide to the Early Studies of Tyrphostin Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on tyrphostins, a pioneering class of synthetic protein tyrosine kinase inhibitors. Coined by Alexander Levitzki and his colleagues, the term "tyrphostins" (TYRosine PHOSphorylation INhibitors) represents one of the earliest systematic efforts to develop targeted therapies against diseases driven by aberrant protein tyrosine kinase (PTK) activity, particularly in the context of cancer.[1][2][3] This document provides a comprehensive overview of the core findings from these early studies, focusing on their synthesis, mechanism of action, and biological evaluation, with a special emphasis on their effects on the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Core Principles of Tyrphostin Action

Early investigations revealed that tyrphostins function primarily as competitive inhibitors of protein tyrosine kinases.[3][4] Many of these compounds were designed to mimic the tyrosine substrate, competing for the substrate-binding site of the kinase domain.[1][4] However, subsequent studies demonstrated that many tyrphostins, particularly those with more complex aromatic structures, act as ATP-competitive inhibitors, blocking the binding of ATP to the kinase domain and thereby preventing autophosphorylation and the subsequent phosphorylation of downstream substrates.[1][3] This inhibition of tyrosine phosphorylation disrupts the signaling cascades that drive cellular processes such as proliferation, differentiation, and survival.[5][6]

The EGFR Signaling Pathway: A Primary Target

A major focus of early tyrphostin research was the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed or hyperactivated in various cancers.[4][7] The binding of EGF to its receptor triggers a cascade of events, including receptor dimerization, autophosphorylation of specific tyrosine residues in the intracellular domain, and the recruitment of signaling proteins that activate downstream pathways like the Ras-MAPK and PI3K-Akt pathways.[5] Tyrphostins were shown to effectively block this initial autophosphorylation step, thereby abrogating the entire downstream signaling cascade.[6]

Synthesis of Early Tyrphostins

The archetypal tyrphostins from early studies were benzylidenemalononitrile (B1330407) derivatives.[4][8][9] These compounds were synthesized through a Knoevenagel condensation reaction, which involves the reaction of an aromatic aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326), in the presence of a basic catalyst.[9][10]

General Synthesis Protocol for Benzylidenemalononitrile Tyrphostins

Materials:

-

Aromatic aldehyde (e.g., 3,4-dihydroxybenzaldehyde)

-

Malononitrile

-

Basic catalyst (e.g., ammonium (B1175870) acetate, piperidine)

-

Solvent (e.g., ethanol, water)

Procedure:

-

Dissolve the aromatic aldehyde and malononitrile in the chosen solvent in a reaction vessel.

-

Add a catalytic amount of the basic catalyst to the mixture.

-

The reaction mixture is then typically heated under reflux for a specified period, with the progress monitored by thin-layer chromatography (TLC).[10]

-

Upon completion, the reaction mixture is cooled, and the crude product often precipitates out of the solution.

-

The solid product is collected by filtration, washed, and then purified by recrystallization from a suitable solvent to yield the pure benzylidenemalononitrile derivative.[10]

Quantitative Data on Tyrphostin Activity

The inhibitory potency of tyrphostins was commonly quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The following tables summarize representative IC50 values from early studies.

Table 1: Inhibition of EGFR Tyrosine Kinase Activity by Selected Tyrphostins

| Tyrphostin Compound | IC50 (µM) for EGFR Kinase | Reference Cell Line/System |

| Tyrphostin 9 (RG-50872) | 460 | EGFR |

| Tyrphostin AG126 | - | (Inhibited phosphorylation) |

| Tyrphostin AG1478 | ~0.003 | EGFR |

| Tyrphostin AG494 | - | (Inhibited autocrine growth) |

| Tyrphostin A9 | 0.5 | PDGFR |

Note: IC50 values can vary depending on the specific experimental conditions, including the assay type (cell-free vs. cell-based) and the cell line used.[11][12][13][14]

Table 2: Antiproliferative Activity of Selected Tyrphostins

| Tyrphostin Compound | Cell Line | IC50 (µM) for Growth Inhibition |

| Tyrphostin 47 | MCF-7 | 50-100 (Inhibitory concentrations) |

| Various hydroxylated derivatives | MCF-7 | 1-5 |

| Heteroaromatic derivatives | MCF-7 | 56-77 |

Note: The antiproliferative activity of some tyrphostins was not always directly correlated with their EGFR kinase inhibitory activity, suggesting potential off-target effects or involvement of other signaling pathways.[8][15]

Key Experimental Protocols

The biological evaluation of early tyrphostins relied on a set of key in vitro experiments to determine their efficacy and mechanism of action.

Tyrosine Kinase Inhibition Assay

This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified tyrosine kinase, such as the EGFR kinase domain.

Materials:

-

Purified recombinant EGFR kinase

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

[γ-³²P]ATP

-

Tyrphostin compound

-

Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare serial dilutions of the tyrphostin compound.

-

In a reaction tube, combine the EGFR kinase, peptide substrate, and the tyrphostin compound in the kinase reaction buffer.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding TCA to precipitate the proteins and peptide substrate.

-

Spot the mixture onto filter paper and wash extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity remaining on the filter paper using a scintillation counter. The amount of incorporated ³²P is proportional to the kinase activity.

-

Calculate the percentage of inhibition for each tyrphostin concentration and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This cell-based assay assesses the effect of tyrphostins on the phosphorylation status of EGFR within intact cells.[15][16]

Materials:

-

Cancer cell line overexpressing EGFR (e.g., A431, MCF-7)

-

Cell culture medium and supplements

-

EGF

-

Tyrphostin compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-EGFR (phospho-specific) and anti-total EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Starve the cells in serum-free medium to reduce basal EGFR phosphorylation.

-

Pre-treat the cells with various concentrations of the tyrphostin compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-4 hours).[15]

-

Stimulate the cells with EGF (e.g., 50-100 ng/mL) for a short period (e.g., 10-15 minutes) to induce EGFR phosphorylation.[16]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.[15]

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody against p-EGFR.[15]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total EGFR.

-

Quantify the band intensities to determine the extent of EGFR phosphorylation inhibition.

Cell Proliferation Assay ([³H]Thymidine Incorporation)

This assay measures the effect of tyrphostins on DNA synthesis, which is an indicator of cell proliferation.[13][17]

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

Tyrphostin compound

-

[³H]Thymidine

-

Cell harvester

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-